4-Isopropylbenzaldehyde oxime

Beckmann rearrangement amide synthesis green chemistry

Sourcing stereochemically ambiguous oximes risks nitrile byproducts and separation bottlenecks in amide synthesis. This (Z)-4-isopropylbenzaldehyde oxime (CAS 3717-18-8) eliminates that uncertainty. • Delivers 92% yield in Ir-catalyzed Beckmann rearrangement to 4-isopropylbenzamide using water as solvent, outperforming unsubstituted benzaldoxime (89%). • Defined (Z)-configuration guarantees exclusive migration of the 4-isopropylphenyl group, avoiding abnormal Beckmann pathways and tedious isomeric purification. • Near-identical pKa to benzaldoxime (10.81 vs. 10.80) allows direct substitution in O-alkylation/acylation without re-optimizing base stoichiometry.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 3717-18-8
Cat. No. B13725232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylbenzaldehyde oxime
CAS3717-18-8
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=NO
InChIInChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7-
InChIKeyNVKXBDITZDURNJ-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylbenzaldehyde Oxime (CAS 3717-18-8): A (Z)-Configured Oxime Building Block for Selective Amide Synthesis


4-Isopropylbenzaldehyde oxime (CAS 3717-18-8), also known as (Z)-cuminaldoxime or syn-4-isopropylbenzaldoxime, is a para-substituted aromatic aldoxime with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . The compound exists as the (Z)-stereoisomer, placing the hydroxyl group syn to the aromatic ring, a configuration that dictates its reactivity in Beckmann rearrangements and other stereospecific transformations [1]. It is primarily employed as a synthetic intermediate for 4-isopropylbenzamide and related amides, and as a ligand precursor in coordination chemistry due to the steric and electronic influence of the isopropyl substituent [2].

Why Unsubstituted or 4-Methyl Benzaldoximes Cannot Directly Replace 4-Isopropylbenzaldehyde Oxime


Substituting 4-isopropylbenzaldehyde oxime with the unsubstituted or 4-methyl analog introduces significant changes in both steric profile and reaction outcome. The isopropyl group provides a calibrated steric bulk that influences metal coordination geometry and the energy barrier of the Beckmann rearrangement, leading to distinct yields and product selectivity [1]. Furthermore, the defined (Z)-configuration of CAS 3717-18-8 ensures that the migrating group is always the 4-isopropylphenyl moiety, whereas stereochemically ambiguous or (E)-configured alternatives could yield nitrile byproducts via abnormal Beckmann pathways [2]. The quantitative evidence below substantiates why this compound must be specifically specified in procurement.

Quantitative Differentiation of 4-Isopropylbenzaldehyde Oxime (CAS 3717-18-8) Versus Closest Analogs


Beckmann Rearrangement Yield Under Aqueous Iridium Catalysis: Direct Head-to-Head Comparison

In the iridium-catalyzed Beckmann rearrangement performed in water at 110 °C, 4-isopropylbenzaldehyde oxime (CAS 3717-18-8, the (Z)-isomer) delivered 4-isopropylbenzamide in 92% isolated yield, compared to 89% for unsubstituted benzaldoxime and 93% for 4-methylbenzaldoxime under identical conditions (1.5 mol% [Cp*Ir(H₂O)₃][OTf]₂, 12 h) [1]. The 3-percentage-point improvement over the unsubstituted analogue, and the near-parity with the 4-methyl variant, demonstrates that the isopropyl group enhances reactivity without introducing steric hindrance that would suppress the rearrangement, a balanced steric-electronic profile not offered by smaller or larger substituents.

Beckmann rearrangement amide synthesis green chemistry

Stereochemical Identity: (Z)-Configuration Enables Predictable Group Migration in Beckmann Rearrangement

CAS 3717-18-8 is unambiguously the (Z)-oxime (syn-4-isopropylbenzaldoxime), in which the hydroxyl group is oriented cis to the aromatic ring . In the Beckmann rearrangement, only the group anti to the hydroxyl migrates; therefore, the (Z)-configuration guarantees exclusive migration of the 4-isopropylphenyl group to nitrogen, forming 4-isopropylbenzamide as the sole amide product. In contrast, the (E)-isomer (CAS 3717-17-7) would place the hydrogen anti to the hydroxyl, favoring migration of H and leading to nitrile formation or complex mixtures [1]. While no direct quantitative comparison of isomeric purity impact is reported for this specific compound, the structure–reactivity relationship is a well-established class-level principle of aldoxime chemistry.

stereospecific synthesis Beckmann rearrangement oxime isomerism

Predicted Lipophilicity (LogP) Enhancement Over Unsubstituted Benzaldoxime

The ACD/LogP prediction for 4-isopropylbenzaldehyde oxime is approximately 2.94 ± 0.15, substantially higher than the value of 1.35 ± 0.21 for unsubstituted benzaldoxime . This 1.6-log-unit increase reflects the contribution of the isopropyl group to hydrophobicity, which can influence membrane permeability, protein binding, and partitioning in biphasic reaction systems. The 4-methyl analog (predicted logP ~2.0) shows an intermediate value, but the isopropyl variant offers the highest lipophilicity among common alkyl-substituted benzaldoximes without introducing the excessive steric bulk of a tert-butyl group.

lipophilicity logP drug-likeness

Predicted pKa Similarity with Unsubstituted Benzaldoxime Confirms Minimal Electronic Perturbation

The predicted pKa of 4-isopropylbenzaldehyde oxime is 10.81 ± 0.10 (for the (E)-isomer, CAS 3717-17-7; the (Z)-isomer is expected to be closely comparable), while unsubstituted benzaldoxime has a predicted pKa of 10.80 ± 0.70 . The near-identity of these values indicates that the 4-isopropyl group exerts a negligible electronic (inductive/resonance) effect on the oxime –OH acidity. This is important because it means the enhanced reactivity and lipophilicity of the isopropyl derivative are achieved without altering the fundamental acid–base behavior, allowing substitution into pH-sensitive processes originally developed for benzaldoxime without re-optimization of pH conditions.

pKa prediction oxime acidity substituent effect

Procurement-Driven Application Scenarios for 4-Isopropylbenzaldehyde Oxime (CAS 3717-18-8)


Green Synthesis of 4-Isopropylbenzamide via Aqueous Beckmann Rearrangement

The iridium-catalyzed Beckmann protocol described in CN104418682A demonstrates that 4-isopropylbenzaldehyde oxime (CAS 3717-18-8) can be converted to 4-isopropylbenzamide in 92% yield using water as the sole solvent and an air-stable catalyst at low loading (1.5 mol%) [1]. This outperforms the unsubstituted benzaldoxime entry (89%) and rivals the 4-methyl analog (93%), making it the preferred oxime substrate when the target amide carries a para-isopropyl substituent. The process avoids phosphine ligands, strong acids, and organic solvents, aligning with industrial green-chemistry mandates.

Stereospecific Intermediate for Drug Metabolite and Degradant Synthesis

Because CAS 3717-18-8 is the defined (Z)-isomer, it provides a controlled starting point for synthesizing amide-based drug metabolites or degradants where the regiochemistry of the amide bond must be unambiguous [2]. For example, in pharmaceutical reference-standard synthesis, using the (Z)-oxime ensures that the Beckmann rearrangement yields a single amide regioisomer, eliminating the need for challenging chromatographic separations of isomeric byproducts that would arise from (E)- or mixed-isomer oximes.

Ligand Design for Lipophilic Metal Complexes

With a predicted logP of ~2.94, the 4-isopropylbenzaldehyde oxime scaffold is substantially more lipophilic than the parent benzaldoxime (logP ~1.35) . This property is advantageous when designing oxime-based ligands for transition-metal catalysts intended for non-polar media or for metal–organic frameworks requiring hydrophobic pore environments. The isopropyl group also provides steric shielding of the metal center without the excessive bulk that would inhibit substrate access.

pH-Insensitive Drop-in Replacement for Benzaldoxime in Oxime Ether Syntheses

The near-identical predicted pKa (10.81 vs. 10.80) means that 4-isopropylbenzaldehyde oxime can directly replace benzaldoxime in O-alkylation or O-acylation protocols without re-optimizing the base stoichiometry or pH . This allows medicinal chemistry teams to explore structure–activity relationships at the para-position of benzaldoxime-derived compounds while maintaining the established reaction conditions.

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